Phenobarbital

Description

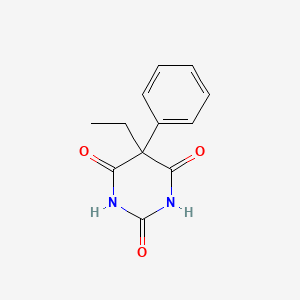

This compound is a member of the class of barbiturates, the structure of which is that of barbituric acid substituted at C-5 by ethyl and phenyl groups. It has a role as an anticonvulsant, a sedative, an excitatory amino acid antagonist and a drug allergen.

This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.

A barbituric acid derivative that acts as a nonselective central nervous system depressant. It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations.

This compound is a barbiturate that is widely used as a sedative and an antiseizure medication. This compound has been linked to rare instances of idiosyncratic liver injury that can be severe and even fatal.

This compound is a long-acting barbituric acid derivative with antipsychotic property. This compound binds to and activates the gamma-aminobutyric acid (GABA)-A receptor, thereby mimicking the inhibitory actions of GABA in the brain. The activation effects of the this compound-receptor-ionophore complex include increased frequency of chloride channel openings, membrane hyperpolarization and ultimately synaptic inhibition and decreased neuronal excitability. In addition, this agent inhibits glutamate induced depolarization.

This compound can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).

This compound is only found in individuals that have used or taken this drug. It is a barbituric acid derivative that acts as a nonselective central nervous system depressant. It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations. [PubChem] this compound acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. This compound may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of this compound are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal.

A barbituric acid derivative that acts as a nonselective central nervous system depressant. It potentiates GAMMA-AMINOBUTYRIC ACID action on GABA-A RECEPTORS, and modulates chloride currents through receptor channels. It also inhibits glutamate induced depolarizations.

See also: this compound Sodium (has salt form) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-30-7 (mono-hydrochloride salt) | |

| Record name | Phenobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021122 | |

| Record name | Phenobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

345 °F (NTP, 1992) | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L | |

| Record name | SID51087546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism | |

CAS No. |

50-06-6 | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE403BP4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345 to 352 °F (NTP, 1992), 174 °C | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways, chemical properties, and mechanism of action of phenobarbital. It is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development activities in the pharmaceutical sciences.

Chemical Properties of this compound

This compound (5-ethyl-5-phenylbarbituric acid) is a long-acting barbiturate that has been utilized for its anticonvulsant and sedative-hypnotic properties for over a century.[1] An understanding of its physicochemical properties is fundamental to its formulation, pharmacokinetic profiling, and therapeutic application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [2][3] |

| Molecular Weight | 232.24 g/mol | [3][4] |

| Appearance | Odorless, white crystalline powder or colorless crystals.[2][4] | [2][4] |

| Melting Point | 174-178 °C | [2][4][5][6] |

| pKa | 7.14 - 7.4 | [4][6][7][8] |

| LogP (Partition Coefficient) | 1.47 | [4][9] |

| Water Solubility | ~1 g/L (very slightly soluble) | [4][6][9][10] |

| Ethanol Solubility | Freely soluble | [4][8][11] |

| Ether/Chloroform Solubility | Soluble | [4][6] |

| UV max (pH 10 buffer) | 240 nm | [6] |

Synthesis Pathway of this compound

The classical and most common synthesis of this compound is a multi-step process that typically begins with benzyl cyanide.[12] The core of the synthesis involves the creation of a disubstituted malonic ester, which is then condensed with urea to form the barbiturate ring structure.[1][12][13] Barbiturate drugs are generally obtained through condensation reactions between a derivative of diethyl malonate and urea in the presence of a strong base.[1][13]

The synthesis of this compound presents a unique challenge because aryl halides do not readily undergo nucleophilic substitution in a typical malonic ester synthesis.[1] To overcome this, the synthesis often starts with benzyl cyanide to build the necessary intermediate, diethyl ethylphenylmalonate.[1][12]

Experimental Protocols

The following protocols are derived from established laboratory procedures for the synthesis of this compound and the determination of its key chemical properties.

3.1. Synthesis of this compound

This protocol outlines the three main stages of the classical synthesis route.[12]

Stage 1: Synthesis of Diethyl Phenylmalonate

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.

-

Condensation: Cool the resulting sodium ethoxide solution to 60°C. Add 146 g of diethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[12] Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur.

-

Hydrolysis and Decarbonylation: Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid. Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry them over anhydrous sodium sulfate, and distill off the ether. Heat the residual oil under reduced pressure to 175°C until the evolution of carbon monoxide ceases.[12] The resulting product is diethyl phenylmalonate.[14]

Stage 2: Alkylation of Diethyl Phenylmalonate

-

This stage introduces the ethyl group at the α-position of diethyl phenylmalonate.[12]

-

The diethyl phenylmalonate is treated with a strong base, such as sodium ethoxide, to form a carbanion.

-

This is followed by the addition of an ethylating agent, like ethyl bromide, to yield diethyl ethylphenylmalonate.[1][12]

Stage 3: Condensation with Urea to Yield this compound

-

Preparation: Prepare a solution of sodium methoxide or sodium ethoxide in a suitable reaction vessel. Add dry urea to this solution.[12][15]

-

Cyclization: Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture. The reaction mixture is then heated to drive the condensation and cyclization, forming the this compound ring.[12][15]

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by acidification to precipitate the crude this compound. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[12]

3.2. Determination of pKa by Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound in a 50:50 ethanol/water mixture.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

3.3. Determination of Partition Coefficient (LogP)

-

Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where this compound is in its neutral form). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

-

Partitioning: Prepare a stock solution of this compound in the pre-saturated aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 1-24 hours).[4]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.[4]

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action

This compound's primary mechanism of action involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][16][17] It binds to the GABA-A receptor at a site distinct from GABA itself, acting as a positive allosteric modulator.[17] This binding increases the duration of the chloride ion channel opening, leading to an increased influx of chloride ions into the neuron.[16][17][18] The resulting hyperpolarization of the neuronal membrane makes it less excitable and raises the threshold for an action potential, thus producing a sedative and anticonvulsant effect.[1] Additionally, this compound is believed to contribute to its therapeutic effects by directly blocking glutamatergic AMPA and kainate receptors.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. Fenobarbital - Vetsmart [vetsmart.com.br]

- 8. This compound CAS#: 50-06-6 [m.chemicalbook.com]

- 9. This compound | C12H12N2O3 | Reactory [reactory.app]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. swgdrug.org [swgdrug.org]

- 12. benchchem.com [benchchem.com]

- 13. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 14. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 15. thaiscience.info [thaiscience.info]

- 16. m.youtube.com [m.youtube.com]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenobarbital in Preclinical Models

Introduction

Phenobarbital, the longest-standing anticonvulsant medication still in widespread use, serves as a cornerstone in the preclinical evaluation of epilepsy and seizure-related disorders.[1] As a long-acting barbiturate, its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across various preclinical models, offering detailed data, experimental protocols, and mechanistic insights for researchers and drug development professionals.

Pharmacokinetics: ADME Profile in Preclinical Species

The disposition of this compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—has been characterized in multiple preclinical species. These studies are crucial for dose selection and the interpretation of efficacy and toxicology data.

Absorption: Following oral administration, this compound is readily absorbed, with bioavailability reported to be between 86% and 96% in dogs.[4] Peak plasma concentrations (Tmax) are typically reached within 4 to 8 hours in this species.[4] In rats, absorption after intraperitoneal injection is rapid, though entry into the brain is more delayed.[5]

Distribution: this compound distributes widely throughout the body's tissues and fluids.[6][7] Its apparent volume of distribution (Vd) is approximately 0.75 L/kg in dogs.[4] In rats, this compound rapidly distributes to the liver and kidneys, followed by muscle and gut, with a slower distribution into the brain.[8] Plasma protein binding is moderate, around 45% in dogs.[4] The cerebral-to-plasma free concentration ratio in rats has been measured at 0.72.[9]

Metabolism: The liver is the primary site of this compound metabolism, mainly through hydroxylation by the cytochrome P450 (CYP) enzyme system.[4][6] A significant characteristic of this compound is its role as a potent inducer of hepatic CYP enzymes, particularly isoforms like CYP2B and CYP3A.[10][11] This auto-induction can increase its own clearance with chronic administration and affect the metabolism of co-administered drugs.[6][12] The primary metabolite is p-hydroxythis compound, which is pharmacologically inactive.[13]

Excretion: Elimination occurs through both hepatic metabolism and renal excretion of the unchanged drug.[6] Approximately 25% of the drug is excreted unchanged in the urine.[4][6] The elimination half-life (t½) is notably long and varies between species, for instance, being approximately 11 hours in rats and ranging from 53 to 94 hours in dogs.[13][14][15]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in common preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models

| Parameter | Species/Strain | Dose & Route | Value | Reference |

| Elimination Half-life (t½) | Rat | - | 11 ± 2 hr | [13] |

| Clearance (CL) | Lean Zucker Rat | Single Dose | 14.1 ml/hr | [16] |

| Obese Zucker Rat | Single Dose | 11.9 ml/hr | [16] | |

| Sprague-Dawley Rat | Single Dose | 23.0 ml/hr | [16] | |

| Volume of Distribution (Vd) | Lean Zucker Rat | Single Dose | 0.299 L | [16] |

| Obese Zucker Rat | Single Dose | 0.416 L | [16] | |

| Sprague-Dawley Rat | Single Dose | 0.312 L | [16] | |

| Cerebral:Plasma Free Ratio | Rat | IV Infusion | 0.72 ± 0.10 | [9] |

Table 2: Pharmacokinetic Parameters of this compound in a Non-Rodent Model (Dog)

| Parameter | Dose & Route | Value (Mean ± SD) | Reference |

| Cmax (μg/mL) | 12 mg/kg PO (Single) | 23.5 | [14][17] |

| 6 mg/kg PO (Chronic) | 29.1 | [14][17] | |

| Tmax (hr) | 12 mg/kg PO (Single) | 4.2 ± 2.7 | [14][17] |

| 6 mg/kg PO (Chronic) | 3.4 ± 1.9 | [14][17] | |

| Half-life (t½) | 12 mg/kg PO (Single) | 94 hr | [14][17] |

| 6 mg/kg PO (Chronic) | 70 hr | [14][17] | |

| 2 mg/kg PO (Multiple) | 53.0 ± 15 hr | [15] | |

| AUC (h*μg/mL) | 12 mg/kg PO (Single) | 2758 | [14][17] |

| 6 mg/kg PO (Chronic) | 2971 | [14][17] | |

| Bioavailability (F) | 12 mg/kg PO | 100% ± 10% | [14] |

| Clearance (IV) | ~12 mg/kg IV | 6.2 ± 1.5 mL/kg/h | [14] |

| Volume of Distribution (Vd/F) | 2 mg/kg PO (Multiple) | 743.6 ± 69.8 ml/kg | [15] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings.

Typical Pharmacokinetic Study in Dogs

This protocol outlines a standard approach to determine the pharmacokinetic profile of this compound in a canine model.[14]

-

Animal Model: Healthy adult dogs (e.g., Beagle) of a specified sex and age range are used. Animals are housed individually and acclimatized before the study.

-

Dosing:

-

Blood Sampling:

-

Blood samples (approx. 3 mL) are collected into appropriate tubes at predefined time points.

-

For oral administration, typical time points are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 36, 72, 96, 120, 144, and 168 hours post-dose.[14]

-

For IV administration, additional early time points (e.g., 0.083 and 0.156 hours) are included to characterize the distribution phase.[14]

-

-

Bioanalysis (HPLC Method):

-

Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound in plasma or serum.[1]

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using an appropriate agent (e.g., acetonitrile). An internal standard is added to ensure accuracy.[1]

-

Chromatography: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate this compound from other components.

-

Detection: A UV detector is used for quantification. The peak area of this compound relative to the internal standard is used to determine its concentration.[1]

-

-

Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key PK parameters such as AUC, Cmax, Tmax, t½, clearance, and volume of distribution.[1]

Workflow for a typical preclinical pharmacokinetic study.

Pharmacodynamics: Anticonvulsant Effects and Mechanistic Actions

This compound's pharmacodynamic effects are primarily mediated through its interaction with the central nervous system, resulting in anticonvulsant and sedative properties.[1]

Primary Mechanism of Action: GABA-A Receptor Modulation

The principal mechanism of this compound is the enhancement of GABAergic inhibition.[2] It binds to an allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines.[2][18] This binding action increases the duration of the chloride ion channel opening when GABA is bound, leading to an increased influx of chloride ions.[2][6] The resulting hyperpolarization of the neuronal membrane makes the neuron less excitable and raises the seizure threshold.[2]

This compound's primary mechanism via GABA-A receptor modulation.

Secondary Mechanisms

In addition to its primary action on GABA-A receptors, this compound also exhibits other effects that contribute to its anticonvulsant profile:

-

Glutamate Receptor Inhibition: It can inhibit excitatory neurotransmission mediated by glutamate receptors like AMPA.[2][3]

-

Ion Channel Blockade: this compound can block voltage-gated sodium and calcium channels, which reduces neuronal excitability and the release of excitatory neurotransmitters.[2]

Pharmacodynamic Models and Efficacy Data

The anticonvulsant efficacy of this compound is evaluated in various preclinical seizure models.

-

Maximal Electroshock (MES) Test: This model assesses a drug's ability to prevent the spread of seizures. In rats, the median effective cerebral concentration (EC50) of this compound in the MES test was found to be 8.2 µM/kg three minutes after IV infusion.[9]

-

Pentylenetetrazol (PTZ) Seizure Model: This model evaluates a drug's ability to increase the seizure threshold. In rats, the EC50 values for this compound against PTZ-induced seizures were determined to be 76 mg/L for total serum concentration and 44-50 mg/L (or mg/kg) for free serum, CSF, and brain concentrations.[13]

-

Status Epilepticus Model: In a rat model of status epilepticus, the dose required to control seizures (ED50) ranged from 14.2 mg/kg for generalized tonic-clonic seizures up to 76.6 mg/kg to control all motor and electrographic seizure activity.[5]

-

Hypoxia-Induced Seizure Model: In a mouse model of neonatal hypoxia-induced seizures, a single 25 mg/kg dose of this compound was shown to reduce the seizure burden.[19]

Table 3: Pharmacodynamic Efficacy of this compound in Rodent Models

| Model | Species | Endpoint | Effective Dose / Concentration | Reference |

| Maximal Electroshock (MES) | Rat | EC50 (Brain concentration) | 8.2 µM/kg | [9] |

| Pentylenetetrazol (PTZ) | Rat | EC50 (Total Serum) | 76 ± 9 mg/L | [13] |

| Pentylenetetrazol (PTZ) | Rat | EC50 (Brain) | 50 ± 8 mg/kg | [13] |

| Status Epilepticus | Rat | ED50 (Control of tonic-clonic seizures) | 14.2 mg/kg | [5] |

| Hypoxia-Induced Seizures | Mouse (P7) | Seizure burden reduction | 25 mg/kg (single dose) | [19] |

Mechanism of Action: Cytochrome P450 Induction

This compound is a classic inducer of hepatic drug-metabolizing enzymes.[20] This process is primarily mediated by the nuclear receptor CAR (Constitutive Androstane Receptor).[21]

-

CAR Activation: Upon exposure to this compound, CAR, which is typically located in the cytoplasm, translocates to the nucleus.[21]

-

Heterodimerization: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[21]

-

Gene Transcription: This CAR/RXR complex binds to specific response elements on DNA, known as this compound-responsive enhancer modules (PBREM), initiating the transcription of a battery of genes, including those for CYP2B and CYP3A enzymes.[10][11][21] This induction enhances the metabolic capacity of the liver.[21]

Signaling pathway for this compound-mediated CYP450 enzyme induction.

This compound remains an invaluable tool in preclinical pharmacology due to its well-defined pharmacokinetic profile and robust pharmacodynamic effects. Its long half-life, predictable efficacy in various seizure models, and known mechanisms of action, including both GABAergic modulation and enzyme induction, provide a solid foundation for drug discovery and development. The data and protocols presented in this guide offer a technical resource for scientists aiming to effectively utilize this compound in their research, from designing pharmacokinetic studies to interpreting efficacy and mechanistic data in relevant preclinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. This compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound – Rat Guide [ratguide.com]

- 8. Distribution, metabolism, and elimination of this compound in rats: physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous phenytoin and this compound: anticonvulsant action, brain content, and plasma binding in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induction of CYP2B1, CYP2B2, and CYP3A1 in rat liver: genetic differences in a common regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. This compound pharmacokinetics in rat as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic modeling of the anticonvulsant action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and tolerability of a veterinary this compound product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. This compound in the genetically obese Zucker rat. I. Pharmacokinetics after acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and tolerability of a veterinary this compound product in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAA receptor - Wikipedia [en.wikipedia.org]

- 19. Complex spectrum of this compound effects in a mouse model of neonatal hypoxia-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of this compound induction of the cytochrome P450 2b9/10 genes in primary mouse hepatocyte culture. Involvement of calcium- and cAMP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenobarbital Binding Sites and Allosteric Modulation of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites and mechanisms of allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors by phenobarbital. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction: this compound and the GABA-A Receptor

This compound, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for over a century.[1] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] By enhancing the action of GABA, this compound depresses the central nervous system, leading to its anticonvulsant, sedative, and hypnotic effects.[2]

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential firing.[1] this compound binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.[1] This allosteric binding potentiates the effect of GABA and, at higher concentrations, can directly activate the receptor.[3]

This compound Binding Sites on the GABA-A Receptor

This compound binds to allosteric sites located within the transmembrane domain (TMD) of the GABA-A receptor at the interfaces between its subunits. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the precise location of these binding pockets.

Recent structural data have identified two principal this compound binding sites in the α1β2γ2 subtype of the GABA-A receptor. These sites are situated at the interfaces of the α1 and β2 subunits (α1+/β2-) and the γ2 and β2 subunits (γ2+/β2-). This is distinct from the GABA binding site located at the β+/α- interface and the benzodiazepine binding site at the α+/γ- interface in the extracellular domain.

Allosteric Modulation Mechanism

This compound's primary mechanism of allosteric modulation is to increase the duration of the GABA-A receptor's chloride channel opening.[1][2] This contrasts with benzodiazepines, which increase the frequency of channel opening. By prolonging the open state of the channel, this compound enhances the influx of chloride ions, leading to a more sustained hyperpolarization of the postsynaptic neuron.

At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[3] This direct agonistic activity contributes to its sedative-hypnotic effects and also to its higher risk of toxicity compared to benzodiazepines.

Signaling Pathway of this compound's Allosteric Modulation

The binding of this compound to its allosteric site on the GABA-A receptor initiates a conformational change that is transmitted to the channel gate, stabilizing the open state. This results in a prolonged influx of chloride ions and a more pronounced inhibitory postsynaptic potential (IPSP).

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound on the GABA-A receptor.

Table 1: Potentiation of GABA-Evoked Currents by this compound

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for Potentiation | 0.89 mM | Cultured Rat Hippocampal Neurons | [3] |

| EC₅₀ for increasing IPSC decay time | 144 µM | Rat Neocortical Neurons |

Table 2: Direct Activation of GABA-A Receptors by this compound

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for Direct Activation | 3.0 mM | Cultured Rat Hippocampal Neurons | [3] |

| EC₅₀ for shunting firing | 133 µM | Rat Neocortical Neurons |

Table 3: Effect of this compound on GABA-A Receptor Chloride Channel Kinetics

| Parameter | Effect of this compound | Details | Reference |

| Mean Channel Open Time | Increased | Shifts the relative frequency of openings to the longest open state. | [4] |

| Deactivation Time Constant | Prolonged | From ~180 ms (GABA alone) to ~480 ms (GABA + 1mM Pentobarbital) | [3] |

Note: While a direct binding affinity (Ki) for this compound at its allosteric site is not commonly reported due to the nature of its binding, the EC₅₀ values provide a measure of its functional potency.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA-A receptor channels in response to GABA and this compound.

Objective: To determine the effect of this compound on GABA-evoked currents.

Materials:

-

HEK293 or CHO cells expressing recombinant GABA-A receptors (e.g., α1β2γ2).

-

Patch-clamp amplifier, microscope, and micromanipulators.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

GABA and this compound stock solutions.

Procedure:

-

Culture cells expressing the desired GABA-A receptor subunits on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a single cell with a fire-polished glass pipette filled with the internal solution.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a stable baseline by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.

-

Co-apply this compound with GABA to determine its modulatory effect on the current amplitude and kinetics.

-

To measure direct activation, apply this compound in the absence of GABA.

-

Analyze the data to determine changes in current amplitude, decay kinetics, and dose-response relationships.

Radioligand Binding Assay

This assay is used to study the binding of ligands to the GABA-A receptor. While not ideal for determining the affinity of this compound at its own site, it can be used to assess how this compound allosterically modulates the binding of other ligands.

Objective: To determine if this compound modulates the binding of a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) to the GABA-A receptor.

Materials:

-

Rat brain membranes or membranes from cells expressing recombinant GABA-A receptors.

-

Radiolabeled ligand (e.g., [³H]muscimol).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Prepare a membrane suspension in the binding buffer.

-

In a series of tubes, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of an unlabeled competitor for the radioligand's site).

-

Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and analyze the data to determine if this compound enhances or inhibits the binding of the radioligand.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the GABA-A receptor that are critical for this compound binding and modulation.

Objective: To investigate the role of specific amino acid residues in the this compound binding site.

Procedure:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the cDNA of a GABA-A receptor subunit.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type subunit cDNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA (parental DNA is methylated, while the newly synthesized PCR product is not).

-

Transformation: Transform competent E. coli with the mutated plasmid DNA.

-

Selection and Sequencing: Select colonies containing the plasmid and verify the presence of the desired mutation by DNA sequencing.

-

Functional Analysis: Express the mutated receptor in a suitable system (e.g., HEK293 cells or Xenopus oocytes) and perform electrophysiological or binding assays to assess the impact of the mutation on this compound's effects.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating this compound's interaction with the GABA-A receptor.

Conclusion

This compound exerts its profound effects on the central nervous system through a well-defined mechanism of positive allosteric modulation of the GABA-A receptor. By binding to specific sites within the transmembrane domain, it prolongs the opening of the chloride channel, thereby enhancing GABAergic inhibition. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to aid in the discovery of novel allosteric modulators of the GABA-A receptor with improved therapeutic profiles.

References

- 1. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic this compound administration affects GABA and benzodiazepine receptors in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentobarbital modulatory effect on GABA binding sites in developing chick optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

Unlocking the Potential of an Old Drug: Exploratory Studies on Phenobarbital for Non-Epileptic Applications

For Immediate Release

This technical guide provides an in-depth overview of the existing and exploratory non-epileptic applications of phenobarbital, a long-standing barbiturate traditionally used for seizure control. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings on its use in anxiety, insomnia, alcohol and benzodiazepine withdrawal, neonatal jaundice, and traumatic brain injury. It delves into the underlying mechanisms of action, presents available quantitative data from clinical and preclinical studies, details experimental protocols, and visualizes key signaling pathways.

Core Mechanism of Action: A Multi-Faceted Approach to CNS Depression

This compound exerts its primary effects by modulating neurotransmission in the central nervous system (CNS). Its principal mechanism involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. Unlike benzodiazepines that increase the frequency of channel opening, this compound increases the duration of the chloride channel opening, leading to a more sustained hyperpolarization of the neuronal membrane and, consequently, a greater inhibitory effect.[1][2][3]

Beyond its GABAergic activity, this compound also exhibits inhibitory effects on excitatory neurotransmission by blocking AMPA and kainate glutamate receptors.[3][4] This dual action of enhancing inhibition and reducing excitation contributes to its sedative, anxiolytic, and hypnotic properties. Furthermore, at higher concentrations, this compound can directly activate the GABA-A receptor and inhibit voltage-gated calcium channels, further contributing to its CNS depressant effects.[4][5]

Recent research has also shed light on this compound's influence on intracellular signaling cascades and gene expression. It has been shown to activate nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), which are involved in the metabolism of various substances.[6][7] Additionally, studies have indicated that this compound can modulate signaling pathways like the MAPK/ERK pathway and affect the expression of numerous genes in the hippocampus.[8][9][10]

Therapeutic Applications Beyond Epilepsy

While its use has declined in some areas due to the advent of newer drugs with more favorable safety profiles, this compound remains a valuable tool in specific clinical scenarios and continues to be explored for novel applications.

Alcohol and Benzodiazepine Withdrawal

This compound is an effective agent in managing withdrawal syndromes from alcohol and benzodiazepines, particularly in cases of severe withdrawal or resistance to standard benzodiazepine therapy.[2] Its long half-life allows for a smooth, tapering effect, reducing the risk of breakthrough symptoms and seizures.

Sedation and Insomnia

As a CNS depressant, this compound has been historically used for its sedative and hypnotic effects to treat insomnia and anxiety.[2][3] However, its use for these indications has become less common due to the potential for tolerance, dependence, and a narrow therapeutic index.[3]

Neonatal Jaundice

This compound has been used to reduce bilirubin levels in newborns with jaundice.[11] It induces hepatic microsomal enzymes, including UDP-glucuronyltransferase, which is responsible for conjugating bilirubin, thereby facilitating its excretion.

Traumatic Brain Injury (TBI) and Neuroprotection

The neuroprotective potential of this compound has been investigated in the context of traumatic brain injury. By reducing metabolic demand and excitotoxicity, it is thought to mitigate secondary injury cascades. However, clinical evidence remains inconclusive, with concerns about potential adverse effects such as hypotension.

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from various studies investigating the non-epileptic uses of this compound.

Table 1: this compound in Alcohol Withdrawal Syndrome

| Study/Protocol | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |

| Various Protocols | Adults with AWS | Loading Dose: 10-15 mg/kg IV; Maintenance: 1-2 mg/kg/day | Reduced ICU admission rates, decreased need for mechanical ventilation, shorter hospital length of stay | [12] |

| Symptom-Triggered | Adults with AWS | 130-260 mg IV every 15-30 minutes based on symptoms | Effective symptom control, potential for outpatient management | [11] |

Table 2: this compound for Sedation in Critically Ill Patients

| Study/Protocol | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |

| Retrospective analysis | Critically ill adults | Loading dose: 5-10 mg/kg IV; Maintenance: 1-2 mg/kg/day | Reduced need for continuous infusions of other sedatives | [11] |

Table 3: this compound in Neonatal Jaundice

| Study Type | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |

| Various Studies | Neonates with hyperbilirubinemia | 5-10 mg/kg/day orally | Significant reduction in serum bilirubin levels | [11] |

Table 4: this compound in Traumatic Brain Injury (Prophylaxis)

| Study Type | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |

| Clinical Studies | Patients with severe TBI | Loading dose: 15-20 mg/kg IV | Inconsistent results on improved neurological outcome; risk of hypotension | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate further research and understanding.

Protocol 1: Symptom-Triggered this compound for Alcohol Withdrawal

-

Objective: To manage moderate to severe alcohol withdrawal symptoms.

-

Patient Population: Adults with a history of significant alcohol use presenting with withdrawal symptoms (e.g., tremors, agitation, tachycardia).

-

Methodology:

-

Initial assessment using a validated withdrawal scale (e.g., CIWA-Ar).

-

Administer an initial intravenous (IV) dose of this compound 130-260 mg.

-

Re-assess symptoms every 15-30 minutes.

-

Administer subsequent doses of 130 mg IV every 15-30 minutes as needed until symptoms are controlled (e.g., patient is calm but arousable).

-

Monitor vital signs, level of sedation, and respiratory status closely.

-

-

Outcome Measures: Total dose of this compound required, need for adjunctive medications, length of stay, incidence of seizures or delirium tremens.

Protocol 2: this compound for Sedation in the ICU

-

Objective: To provide sedation for mechanically ventilated patients.

-

Patient Population: Critically ill adults requiring mechanical ventilation and sedation.

-

Methodology:

-

Administer a loading dose of this compound 5-10 mg/kg IV.

-

Initiate a maintenance dose of 1-2 mg/kg/day IV, divided into 1-2 doses.

-

Titrate the dose based on the desired level of sedation as assessed by a validated sedation scale (e.g., RASS).

-

Monitor for hypotension and respiratory depression.

-

-

Outcome Measures: Daily sedative requirements, duration of mechanical ventilation, incidence of delirium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's non-epileptic applications.

Conclusion

This compound, despite its age, continues to hold relevance in various non-epileptic applications. Its well-understood mechanism of action, particularly its potentiation of GABAergic inhibition, provides a strong rationale for its use in conditions characterized by neuronal hyperexcitability. While robust, modern clinical trial data is lacking for some historical indications like anxiety and insomnia, its efficacy in managing severe alcohol and benzodiazepine withdrawal is well-documented. Further exploratory studies are warranted to fully elucidate its potential in neuroprotection and other novel therapeutic areas. This guide serves as a foundational resource for researchers and clinicians interested in harnessing the therapeutic potential of this established medication beyond its traditional use in epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces SLC13A5 Expression through Activation of PXR but Not CAR in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early life this compound exposure dysregulates the hippocampal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early life this compound exposure dysregulates the hippocampal transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Phenobarbital's Effect on Neuronal Ion Channels: An In-depth Technical Guide

Introduction

Phenobarbital, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for over a century.[1] Its primary clinical applications include anti-seizure management, treatment for status epilepticus, and management of benzodiazepine and alcohol withdrawal.[2] The therapeutic effects of this compound stem from its multifaceted interaction with various neuronal ion channels, leading to a profound depression of the central nervous system (CNS).[2][3] While its principal mechanism involves the potentiation of GABAergic inhibition, this compound also modulates excitatory neurotransmission and directly affects voltage-gated ion channels.[3][4] This guide provides a detailed examination of this compound's mechanisms of action at the ion channel level, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

Primary Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal anticonvulsant effect of this compound is mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[3][5] The GABA-A receptor is a ligand-gated ion channel complex permeable to chloride ions (Cl⁻).[5][6]

This compound acts as a positive allosteric modulator, binding to a site on the GABA-A receptor complex that is distinct from the GABA binding site itself.[3][4][7] This binding does not typically open the channel directly at therapeutic concentrations; instead, it potentiates the effect of GABA by increasing the duration of time the Cl⁻ channel remains open after GABA binds.[4][8] This prolonged channel opening leads to an enhanced influx of Cl⁻ ions, causing hyperpolarization of the neuronal membrane.[2][3] This hyperpolarization increases the threshold required for an action potential to be generated, thereby reducing neuronal excitability and suppressing seizure activity.[2][8] At higher, supratherapeutic concentrations, this compound can directly activate the GABA-A receptor, opening the Cl⁻ channel even in the absence of GABA.[1][9][10]

Quantitative Data: GABA-A Receptor Modulation

The following table summarizes key quantitative findings on the interaction between this compound and GABA-A receptors from electrophysiological studies.

| Parameter | Preparation | This compound (PHB) Concentration | Pentobarbital (PB) Concentration | Effect | Reference |

| EC₅₀ (Potentiation) | Cultured Rat Hippocampal Neurons | 0.89 mM (for 1 µM GABA) | 94 µM (for 1 µM GABA) | Potentiation of GABA-induced Cl⁻ current. | [10] |

| EC₅₀ (Direct Activation) | Cultured Rat Hippocampal Neurons | 3.0 mM | 0.33 mM | Direct activation of Cl⁻ current. | [10] |

| Affinity (Potentiation) | Human GABAA Receptors (Xenopus Oocytes) | - | 20-35 µM | Potentiation of GABA EC₂₀ response across various subunit combinations. | [11] |

| Affinity (Direct Activation) | Human GABAA Receptors (α2β2γ2s) | - | 139 µM | Direct activation of the receptor complex. | [11] |

| IC₅₀ (Block) | Cultured Rat Hippocampal Neurons | 12.9 mM | 2.8 mM | Block of GABA-potentiated currents at high concentrations. | [10] |

Secondary Mechanisms of Action

In addition to its profound effects on the GABAergic system, this compound's anticonvulsant profile is strengthened by its actions on other neuronal ion channels, primarily those involved in excitatory neurotransmission.[1]

Inhibition of Glutamate Receptors

This compound has been shown to inhibit excitatory neurotransmission by blocking ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes.[1][4] Glutamate is the primary excitatory neurotransmitter in the brain, and its action is critical for the initiation and propagation of seizure activity.[3][12] By dampening glutamate-mediated signaling, this compound further reduces neuronal excitability, contributing to its overall anti-seizure efficacy.[3][13] Studies show that this compound, but not diazepam, significantly reduces AMPA/kainate receptor-mediated currents.[13][14] This action involves both a reduction in the amplitude of postsynaptic currents and an increase in transmission failures, suggesting both pre- and postsynaptic sites of action.[13][14]

Blockade of Voltage-Gated Calcium Channels (VGCCs)

This compound can block voltage-gated calcium channels, which are crucial for neurotransmitter release at the presynaptic terminal.[1][3] By inhibiting these channels, particularly P/Q-type VGCCs, this compound reduces the influx of calcium that triggers the release of neurotransmitters like glutamate.[1][4] This presynaptic inhibition provides an additional mechanism for suppressing excessive neuronal firing.[3][15]

Modulation of Other Ion Channels

Research also indicates that this compound can affect other ion channels, including voltage-gated sodium channels (INa) and various potassium channels (IK(erg), IK(M), IK(DR)).[5][8] By inhibiting sodium channels, this compound can reduce the likelihood of repetitive neuronal firing.[8] The synergistic inhibition of multiple ionic currents may contribute to the broad-spectrum efficacy of this compound in controlling neuronal hyperexcitability.[5]

Quantitative Data: Secondary Channel Modulation

The following table summarizes quantitative data regarding this compound's effects on glutamate receptors and voltage-gated calcium channels.

| Target Channel | Preparation | This compound (PHB) Concentration | Effect | Reference |

| AMPA/Kainate Receptors | Neonatal Rat Hippocampus | 100 µM | Reduced amplitude of glutamate-evoked currents to 67.2% of control. | [13] |

| AMPA/Kainate Receptors | Neonatal Rat Hippocampus (Mirror Focus) | 100 µM | Reduced amplitude of AMPA/kainate-mediated ictal-like events by 22.7%. | [13] |

| Voltage-Gated Ca²⁺ Channels | Guinea Pig Hippocampal CA1 Neurons | IC₅₀ = 72 µM | Reversible, concentration-dependent block of peak Ca²⁺ channel current. | [16] |

| Voltage-Gated Ca²⁺ Channels | Mouse Dorsal Root Ganglion Neurons | 500-2000 µM | Decreased the Ca²⁺-dependent component of action potentials. | [15] |

| Voltage-Gated Ca²⁺ Channels | Rat Hippocampal Slices | >200 µM | Slightly attenuated the increase in intracellular Ca²⁺ produced by high K⁺. | [17] |

Experimental Protocols

The characterization of this compound's effects on ion channels relies on a variety of sophisticated techniques. Below are summarized protocols for key experimental approaches cited in the literature.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion flow across the membrane of a single neuron, allowing for the direct assessment of drug effects on specific ion channels.

-

Preparation: Acutely dissociate or culture neurons (e.g., from rat hippocampus) on glass coverslips.[10]

-

Recording:

-

Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external solution (e.g., Krebs solution).

-

Using a micromanipulator, approach a single neuron with a glass micropipette filled with an internal solution that mimics the cell's cytoplasm.

-

Apply gentle suction to form a high-resistance seal ("gigaseal") between the pipette and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration.

-

Clamp the membrane potential at a holding value (e.g., -60 mV) using a patch-clamp amplifier.

-

Apply voltage steps or ramps to elicit currents through various ion channels (e.g., step to -10 mV to open VGCCs).[16]

-

-

Drug Application:

-

Establish a stable baseline recording of the current of interest (e.g., GABA-evoked Cl⁻ current or glutamate-evoked current).

-

Perfuse the chamber with a solution containing a known concentration of this compound for a set duration.[10][17]

-

Record the current in the presence of the drug.

-

"Washout" the drug by perfusing with the control external solution to observe the reversibility of the effect.

-

-

Analysis: Measure changes in current amplitude, activation/inactivation kinetics, and dose-response relationships to determine parameters like EC₅₀ or IC₅₀.[10]

Protocol: In Vivo PTZ-Kindling Seizure Model

This protocol assesses the anticonvulsant efficacy of a drug in a chronic animal model of epilepsy.

-

Objective: To evaluate the ability of this compound to suppress seizures in animals made progressively more susceptible to them (kindled).

-

Materials: Rodents (e.g., rats), Pentylenetetrazol (PTZ) solution, this compound solution, vehicle (saline), observation chamber.[18]

-

Procedure:

-

Kindling Phase: Administer a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the animals every 48 hours. After each injection, observe and score the seizure severity for 30 minutes using a standardized scale (e.g., Racine's scale). Continue until animals consistently exhibit severe seizures (e.g., stage 4 or 5) upon PTZ injection.[18]

-

Treatment Phase: Divide the fully kindled animals into a control group and a treatment group.

-

Administer vehicle (saline) to the control group and this compound (e.g., 40 mg/kg, i.p.) to the treatment group a set time (e.g., 30-60 minutes) before the next PTZ injection.[18]

-

PTZ Challenge: Administer the same subconvulsive dose of PTZ to all animals.

-

Observation: Record and score the resulting seizure activity in both groups.

-

-

Data Analysis: Compare the seizure scores, latency to seizure onset, and seizure duration between the this compound-treated and control groups to determine the drug's anticonvulsant effect.[18]

Conclusion

This compound exerts its robust anticonvulsant effects through a complex and multifaceted mechanism of action. Its primary role as a positive allosteric modulator of GABA-A receptors, which enhances inhibitory neurotransmission, is well-established.[1] However, its therapeutic utility is significantly broadened by its secondary actions, including the inhibition of excitatory AMPA/kainate receptors and the blockade of presynaptic voltage-gated calcium channels.[1][13] This combination of effects—simultaneously potentiating inhibition and suppressing excitation—underlies its long-standing efficacy in the management of epilepsy. A thorough understanding of these diverse interactions at the ion channel level is critical for optimizing its clinical use and for the development of novel antiepileptic drugs with improved therapeutic profiles.

References

- 1. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. Effective Perturbations by this compound on INa, IK(erg), IK(M) and IK(DR) during Pulse Train Stimulation in Neuroblastoma Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 9. Pentobarbital - Wikipedia [en.wikipedia.org]

- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]